molecular formula C12H12FNO B1441286 4-(2-Fluorophenyl)tetrahydropyran-4-carbonitrile CAS No. 859164-45-7

4-(2-Fluorophenyl)tetrahydropyran-4-carbonitrile

Cat. No.: B1441286
CAS No.: 859164-45-7
M. Wt: 205.23 g/mol
InChI Key: JOYSNTZJNYCWMW-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)tetrahydropyran-4-carbonitrile is an organic compound with the molecular formula C₁₂H₁₂FNO and a molecular weight of 205.23 g/mol . This compound is characterized by the presence of a fluorophenyl group attached to a tetrahydropyran ring, which is further substituted with a carbonitrile group. It is a solid at room temperature and is used in various scientific research applications.

Scientific Research Applications

4-(2-Fluorophenyl)tetrahydropyran-4-carbonitrile is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of biological pathways and interactions due to its unique structural properties.

    Medicine: Research into potential pharmaceutical applications, including drug development and testing.

    Industry: Employed in the production of specialty chemicals and materials.

Preparation Methods

The synthesis of 4-(2-Fluorophenyl)tetrahydropyran-4-carbonitrile typically involves the reaction of 2-fluorobenzaldehyde with tetrahydropyran-4-carbonitrile under specific reaction conditions. The process may include the use of catalysts and solvents to facilitate the reaction and improve yield. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve high purity and yield .

Chemical Reactions Analysis

4-(2-Fluorophenyl)tetrahydropyran-4-carbonitrile undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenyl)tetrahydropyran-4-carbonitrile involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with various enzymes and receptors, influencing biological processes. The carbonitrile group may also play a role in binding to active sites of enzymes, thereby modulating their activity .

Comparison with Similar Compounds

4-(2-Fluorophenyl)tetrahydropyran-4-carbonitrile can be compared with similar compounds such as:

Properties

IUPAC Name

4-(2-fluorophenyl)oxane-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO/c13-11-4-2-1-3-10(11)12(9-14)5-7-15-8-6-12/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOYSNTZJNYCWMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C#N)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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